molecular formula C16H13N3O4S B2369621 N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide CAS No. 312917-10-5

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide

Cat. No.: B2369621
CAS No.: 312917-10-5
M. Wt: 343.36
InChI Key: KPLJFBZASMTCGF-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. Benzothiazole compounds are recognized as privileged scaffolds in drug discovery due to their diverse biological activities. This particular molecule, featuring a 4-ethoxy substitution on the benzothiazole ring and a 3-nitrobenzamide moiety, is designed for research applications in early drug development. Benzothiazole derivatives demonstrate a broad spectrum of pharmacological potential, with documented research indicating antibacterial, antifungal, and antitumor properties. Studies show that novel benzothiazole-based compounds exhibit promising activity against various bacterial strains, including Gram-positive Staphylococcus aureus and Gram-negative E. coli , as well as resistant pathogens like MRSA . The structural features of this compound, particularly the nitro group and benzothiazole core, are frequently investigated for their role in biological activity mechanisms, including potential interactions with microbial targets and DNA . In anticancer research, structurally related benzothiazoles have demonstrated significant potential to inhibit proliferation in various human cancer cell lines . The nitro group incorporated in the structure serves as a key pharmacophore in several established antibacterial and antitumor agents, influencing electronic properties and enabling specific molecular interactions . This product is provided for research purposes exclusively. It is intended for use in laboratory studies only and is not certified for drug, agricultural, or pesticide applications. It is strictly for research use by qualified scientists and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-2-23-12-7-4-8-13-14(12)17-16(24-13)18-15(20)10-5-3-6-11(9-10)19(21)22/h3-9H,2H2,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLJFBZASMTCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form the benzothiazole ring. This intermediate is then reacted with 3-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Reduction: N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-aminobenzamide.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide and its analogs:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities Reference
This compound 4-ethoxy, 3-nitrobenzamide ~353.36 (calculated) Hypothesized enhanced lipophilicity vs. methoxy
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]-3-nitrobenzamide HCl 4-methoxy, 7-methyl, morpholinylpropyl, HCl salt 507.00 Increased solubility due to hydrochloride salt
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide Thiazolidinone core, dimethoxyphenyl, sulfanylidene ~443.44 (calculated) 14.19% bioactivity (p<0.05) in growth modulation
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-3,5-dinitro-benzamide 3-methoxyethyl, 6-methyl, 3,5-dinitro ~444.41 (calculated) Higher nitro substitution; potential redox activity
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] 2-fluorobenzamide, no ethoxy/nitro ~260.28 Characterized for optical and thermal properties

Key Structural and Functional Insights:

Nitro Position: The 3-nitro substitution contrasts with 3,5-dinitro derivatives (), which may exhibit stronger electron-withdrawing effects but reduced metabolic stability .

The absence of a hydrochloride salt (cf. ) might limit aqueous solubility, necessitating formulation adjustments for in vivo studies .

Synthetic Considerations :

  • Reductive methods (e.g., zinc/ammonium acetate) used for nitrobenzamide derivatives () could be applicable for synthesizing the target compound .
  • Spectroscopic characterization (e.g., GC-MS, as in ) would be critical for confirming purity and structure .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a compound that belongs to the benzothiazole family, known for its diverse biological activities. This particular compound features a benzothiazole ring fused with a nitrobenzamide group, making it a subject of interest for various scientific research applications. Its unique structure suggests potential interactions with biological targets, leading to therapeutic effects.

Structure and Composition

  • Chemical Formula : C12H12N4O3S
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 312917-10-5

Synthesis

The synthesis of this compound typically involves the reaction of 4-ethoxy-1,3-benzothiazol-2-amine with 3-nitrobenzoyl chloride under basic conditions. Common solvents include dichloromethane or chloroform, with triethylamine used as a base to neutralize hydrochloric acid formed during the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
  • Anti-inflammatory and Anticancer Properties : The compound has been explored for its anti-inflammatory and anticancer properties, suggesting its utility in therapeutic applications.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity in various assays:

Study Target IC50 (μM) Effect
Enzyme InhibitionAcetylcholinesterase (AChE)0.62Moderate inhibition
Enzyme InhibitionButyrylcholinesterase (BuChE)0.69Moderate inhibition
Anticancer ActivityCancer Cell LinesVariesInduces apoptosis

Note: IC50 values represent the concentration required to inhibit 50% of the target activity and are indicative of the compound's potency.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of benzothiazole compounds, including this compound, showed promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Enzyme Inhibition in Neurodegenerative Disorders : Research focused on multitarget-directed ligands highlighted the potential of benzothiazole derivatives in treating Alzheimer's disease by inhibiting key enzymes involved in neurodegeneration .

Comparison with Similar Compounds

This compound can be compared with other similar compounds within the benzothiazole family:

Compound Unique Features
N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamideLacks nitro group; primarily studied for antibacterial properties.
N-(4-methoxybenzothiazol-2-yl)-4-methoxybenzamideExhibits different selectivity and potency due to structural variations.

This comparison highlights how structural differences can influence biological activity and therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide, and how can purity be optimized?

  • Methodology : The compound can be synthesized via amide coupling between 3-nitrobenzoyl chloride and 2-amino-4-ethoxybenzothiazole. Pyridine is often used as a solvent to neutralize HCl byproducts . Purification involves sequential washing with NaHCO₃ (to remove acidic impurities) and recrystallization from methanol or ethanol to achieve >95% purity. Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm structural integrity .

Q. How does the electronic effect of the ethoxy and nitro substituents influence the compound’s reactivity?

  • Analysis : The ethoxy group at position 4 of the benzothiazole ring donates electron density via resonance, potentially stabilizing the thiazole ring. In contrast, the meta-nitro group on the benzamide is a strong electron-withdrawing group, enhancing electrophilicity at the amide carbonyl. This duality impacts nucleophilic substitution reactions and binding interactions with biological targets .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR (δ ~8.5–8.7 ppm for nitrobenzamide protons; δ ~1.4 ppm for ethoxy CH₃) and ¹³C NMR (C=O at ~165–170 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns confirming chlorine absence.
  • X-ray Crystallography : For unambiguous confirmation, SHELX software (e.g., SHELXL) is used for structure refinement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodology :

  • Density Functional Theory (DFT) : B3LYP/6-311G(d) basis sets calculate HOMO-LUMO gaps, revealing charge transfer properties. MEP maps identify nucleophilic/electrophilic regions .
  • Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450). The nitro group’s orientation may influence binding to heme iron .

Q. What strategies resolve contradictions in reported bioactivity data for benzothiazole derivatives?

  • Approach :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).
  • Structural analogs : Benchmark against N-(4-ethyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide (higher lipophilicity) and N-(4-methoxy derivatives) to isolate ethoxy vs. methoxy effects .
  • Solubility adjustments : Use DMSO/PEG vehicles to mitigate false negatives from precipitation .

Q. How does the compound’s crystal packing affect its physicochemical stability?

  • Analysis : Hirshfeld surface analysis (via CrystalExplorer) identifies dominant intermolecular interactions. For example:

  • N–H···O hydrogen bonds between amide and nitro groups stabilize dimers.
  • C–H···π interactions from benzothiazole rings contribute to lattice energy .
    • Impact : Enhanced thermal stability (TGA/DSC data) correlates with dense packing, critical for formulation .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

  • Key Issues :

  • Steric effects : Ethoxy vs. bulkier substituents (e.g., morpholine) may block access to hydrophobic enzyme pockets .
  • Metabolic stability : Nitro groups are prone to reduction in vivo; compare with sulfonyl or cyano analogs .
  • Data normalization : Use relative activity ratios (RAR) against control compounds (e.g., cisplatin for cytotoxicity) .

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